molecular formula C8H9ClN2O2 B13258596 Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate

Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate

Cat. No.: B13258596
M. Wt: 200.62 g/mol
InChI Key: AKNPZXQJRAYDON-UHFFFAOYSA-N
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Description

Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate is a chemical compound that belongs to the pyridine family This compound is characterized by the presence of a methyl ester group, an aminomethyl group, and a chlorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the chlorination of a pyridine derivative followed by the introduction of an aminomethyl group through nucleophilic substitution. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(aminomethyl)-3-bromopyridine-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 6-(aminomethyl)-3-fluoropyridine-2-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    Methyl 6-(aminomethyl)-3-iodopyridine-2-carboxylate: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s lipophilicity and ability to cross cell membranes, making it a valuable compound in drug design and development.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-13-8(12)7-6(9)3-2-5(4-10)11-7/h2-3H,4,10H2,1H3

InChI Key

AKNPZXQJRAYDON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)CN)Cl

Origin of Product

United States

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